![molecular formula C8H10ClNOS B13643474 1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene CAS No. 56157-98-3](/img/structure/B13643474.png)
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene typically involves the reaction of 4-chloronitrobenzene with dimethyl sulfoxide (DMSO) in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the nitro group is replaced by the sulfonamide group. The reaction conditions usually require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, disrupting their normal function. This interaction can inhibit the activity of enzymes or interfere with cell membrane integrity, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonamide: Similar structure but lacks the dimethyl group.
4-Chloro-N,N-dimethylbenzenesulfonamide: Similar but with different substituents on the sulfonamide group.
Uniqueness
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene is unique due to the presence of both the chlorine atom and the dimethyl sulfonamide group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
56157-98-3 |
|---|---|
Molekularformel |
C8H10ClNOS |
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
(4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
GENGCYWIQHRTDA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NC1=CC=C(C=C1)Cl)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
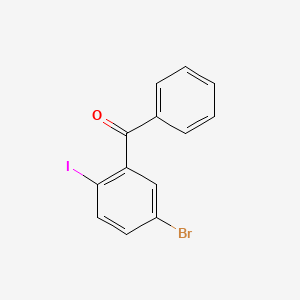
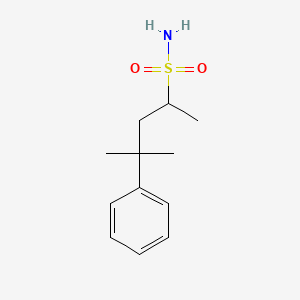
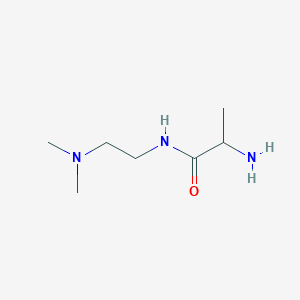

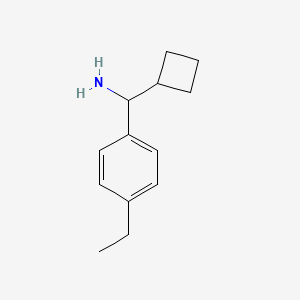
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
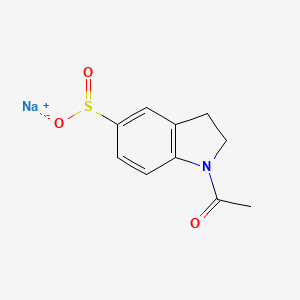
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)




